molecular formula C8H12N2O B062918 2-(6-Methoxypyridin-2-YL)ethanamine CAS No. 194658-15-6

2-(6-Methoxypyridin-2-YL)ethanamine

Cat. No. B062918
M. Wt: 152.19 g/mol
InChI Key: WEBZWISZCKYJDN-UHFFFAOYSA-N
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Patent
US09365520B2

Procedure details

A solution of 2-(6-methoxypyridin-2-yl)acetonitrile (5.00 g, 33.75 mmol) in 2M ammonia/MeOH (84 mL, 168.73 mmol) was stirred in the presence of Raney-nickel (8 g, 136.30 mmol) [obtained by washing Kawaken NDHT-90 with 4N aqueous sodium hydroxide solution (40 mL), water (×5) and MeOH (×3)] at room temperature for 22 hr under hydrogen atmosphere (0.5 MPa). The catalyst was removed by decantation, and the reaction solution was concentrated under reduced pressure. To the obtained residue was added toluene (about 80 mL), and the mixture was concentrated again under reduced pressure. The obtained residue was purified by silica gel column chromatography (NH, solvent gradient; 10→100% ethyl acetate/hexane) to give 2-(6-methoxypyridin-2-yl)ethanamine (4.30 g, 28.3 mmol, 84%) as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH2:9][C:10]#[N:11])[CH:6]=[CH:5][CH:4]=1.N.CO>[Ni]>[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH2:9][CH2:10][NH2:11])[CH:6]=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=CC(=N1)CC#N
Name
Quantity
84 mL
Type
reactant
Smiles
N.CO
Name
Quantity
40 mL
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by decantation
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the obtained residue was added toluene (about 80 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated again under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (NH, solvent gradient; 10→100% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC(=N1)CCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.3 mmol
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.